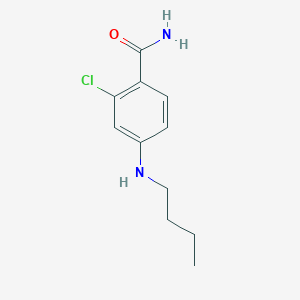
4-(Butylamino)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butylamino)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butylamino group attached to the benzene ring, along with a chlorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoic acid with butylamine. The process can be summarized in the following steps:
Formation of 2-chlorobenzoyl chloride: 2-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with butylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Butylamino)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The butylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and butylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.
Major Products
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Hydrolysis: Products include 2-chlorobenzoic acid and butylamine.
Wissenschaftliche Forschungsanwendungen
4-(Butylamino)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Butylamino)-2-chlorobenzamide involves its interaction with specific molecular targets. The butylamino group can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Butylamino)benzoic acid: Similar structure but lacks the chlorine atom.
4-(Butylamino)-1-butanol: Similar structure but with a hydroxyl group instead of the amide group.
4-(Butylamino)pyrimidine derivatives: Similar but with a pyrimidine ring instead of a benzene ring.
Uniqueness
4-(Butylamino)-2-chlorobenzamide is unique due to the presence of both the butylamino group and the chlorine atom, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15ClN2O |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
4-(butylamino)-2-chlorobenzamide |
InChI |
InChI=1S/C11H15ClN2O/c1-2-3-6-14-8-4-5-9(11(13)15)10(12)7-8/h4-5,7,14H,2-3,6H2,1H3,(H2,13,15) |
InChI-Schlüssel |
YVJPHHGQZVRYBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


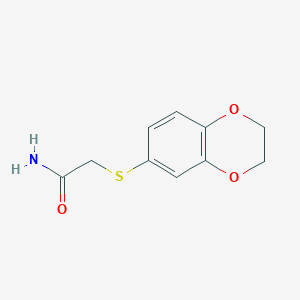
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)

![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
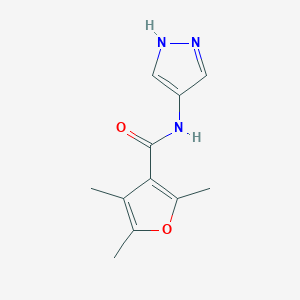
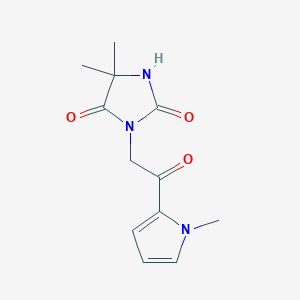
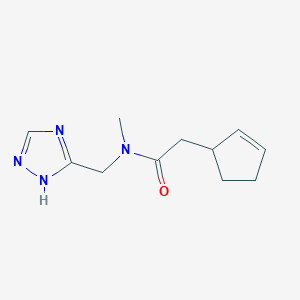
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14911082.png)
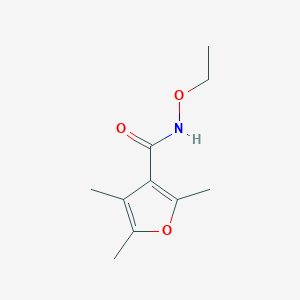
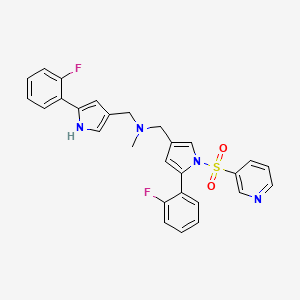
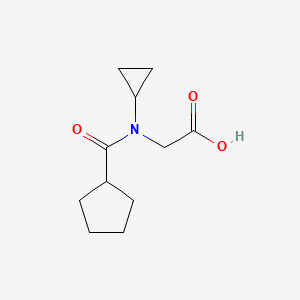
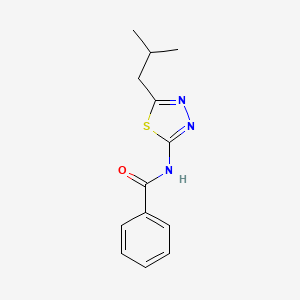
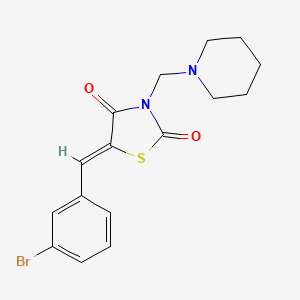
![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)
